2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol

anti-prostatic activity benign prostatic hyperplasia estrogenic potency

2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol (CAS 34633-34-6), also known as bifluranol or BX341, is a synthetic fluorinated bibenzyl compound classified within the stilbestrol group of nonsteroidal estrogens. It is structurally defined as 4,4′-pentane-2,3-diylbis(2-fluorophenol), featuring fluorine substitutions at the 2 and 2′ positions and a branched alkyl linker bearing methyl and ethyl substituents at positions 2 and 3, with a molecular formula of C₁₇H₁₈F₂O₂ and a molecular weight of 292.32 g/mol.

Molecular Formula C17H18F2O2
Molecular Weight 292.32 g/mol
Cat. No. B10799512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol
Molecular FormulaC17H18F2O2
Molecular Weight292.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F
InChIInChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3
InChIKeyRDVXUHOSYIBGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol (Bifluranol): Chemical Identity, Class Context, and Procurement Baseline


2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol (CAS 34633-34-6), also known as bifluranol or BX341, is a synthetic fluorinated bibenzyl compound classified within the stilbestrol group of nonsteroidal estrogens [1]. It is structurally defined as 4,4′-pentane-2,3-diylbis(2-fluorophenol), featuring fluorine substitutions at the 2 and 2′ positions and a branched alkyl linker bearing methyl and ethyl substituents at positions 2 and 3, with a molecular formula of C₁₇H₁₈F₂O₂ and a molecular weight of 292.32 g/mol [2]. The compound was developed as a nonsteroidal antiandrogen and is historically associated with the brand name Prostarex; its primary pharmacological classification is as a synthetic estrogen of the stilbestrol group that exerts functional antiandrogen effects through estrogen-receptor-mediated suppression of gonadal androgen production rather than through direct androgen receptor antagonism [3].

Why In-Class Substitution of 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol Fails Without Quantitative Differentiation Data


Compounds within the stilbestrol and bibenzyl estrogen class cannot be treated as interchangeable procurement items because the aromatic fluorine substitution that distinguishes bifluranol from its parent scaffold—diethylstilbestrol (DES)—fundamentally alters both the metabolic fate and the pharmacodynamic profile of the molecule [1]. Although the disposition pattern (hepatic uptake, biliary excretion, enterohepatic recirculation) is broadly similar across the bibenzyl/stilbene class, bifluranol's fluorinated structure produces a qualitatively distinct metabolite profile, with six different conjugates identified in bile including species-specific conjugates not observed with non-fluorinated analogs [2]. More critically, bifluranol achieves anti-prostatic efficacy comparable to DES while exhibiting approximately eightfold lower estrogenic potency by the oral route and a divergent gonadotropin suppression profile—selective LH reduction without FSH suppression—that DES cannot replicate [3]. Substituting with unfluorinated stilbestrols, other bibenzyl estrogens (e.g., hexestrol), or direct androgen receptor antagonists (e.g., flutamide, bicalutamide) would therefore introduce either a different toxicity risk profile, an altered endocrine selectivity pattern, or a fundamentally distinct mechanism of action, any of which could invalidate experimental reproducibility in mechanistic or comparative pharmacology studies.

2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol: Comparator-Anchored Quantitative Evidence for Scientific Selection


Anti-Prostatic Efficacy Matches Diethylstilbestrol While Oral Estrogenic Potency Is Reduced Approximately 8-Fold

In a direct head-to-head endocrine and anti-fertility study conducted in rats and mice, bifluranol demonstrated anti-prostatic activity described as 'potent' and directly comparable to that of diethylstilbestrol (DES), its closest structural and pharmacological analog. Critically, in the same study, the estrogenic potency of bifluranol by the oral route was quantified as approximately eight times less than that of DES [1]. This dissociation—preserved therapeutic efficacy with markedly reduced estrogenic potency—represents the most important quantitative differentiation for scientific selection.

anti-prostatic activity benign prostatic hyperplasia estrogenic potency therapeutic index diethylstilbestrol comparison

Selective Suppression of Luteinizing Hormone (LH) Without Affecting Follicle-Stimulating Hormone (FSH): A Divergent Endocrine Profile from Diethylstilbestrol

In comparative endocrine profiling, bifluranol lowered serum luteinizing hormone (LH) levels without affecting follicle-stimulating hormone (FSH) levels. Under identical experimental conditions, DES reduced both LH and FSH levels [1]. This differential gonadotropin suppression profile is mechanistically significant: it indicates that bifluranol's anti-prostatic effect is mediated through a selective, negative hormonostatic feedback mechanism targeting LH secretion, rather than through broad pituitary suppression or direct androgen receptor antagonism.

gonadotropin suppression LH selectivity FSH sparing hypothalamic-pituitary-gonadal axis endocrine pharmacology

Reversible Accessory Sexual Structure Suppression Without Impairment of Spermatogenesis: Differential Reproductive Safety Profile Versus Diethylstilbestrol

In comparative short-term and long-term anti-androgenic and fertility studies in rats, and in studies on sexual potency and reproductive performance in male mice, bifluranol administered orally produced fully reversible suppression of accessory sexual structures without impairment of spermatogenesis and fertility. In direct contrast, DES administered at the same dose reduced spermatogenesis as well as accessory sexual glands [1]. This differential effect on spermatogenesis represents a critical distinction in the reproductive safety profile.

spermatogenesis preservation reproductive toxicology accessory sexual gland suppression reversible anti-androgen effect fertility studies

17α-Hydroxylase/C17-C20 Lyase Inhibitory Activity Shared with Analogues but with Quantified Comparative Potency Deficit Relative to Ketoconazole

Bifluranol and several structural analogues were tested for inhibitory activity against both 17α-hydroxylase and C17-C20 lyase using an HPLC-based assay that required no extraction procedures. All compounds tested, including bifluranol, were active against both enzyme activities; however, each was less potent than ketoconazole, a known potent inhibitor of these enzymes [1]. This secondary mechanism—inhibition of androgen biosynthetic enzymes—may contribute to the overall in vivo anti-prostatic efficacy of bifluranol and represents an additional pharmacological dimension beyond its estrogen-receptor-mediated antigonadotropic activity. Note: Bifluranol is not the most potent compound in this enzyme inhibition class; its differentiation lies in the combination of this steroidogenic enzyme inhibition with the endocrine profile documented in Evidence Items 1–3, rather than in superior potency for this single target.

steroidogenesis inhibition CYP17A1 17α-hydroxylase 17,20-lyase androgen biosynthesis

Aromatic Fluorine Substitution Alters Metabolic Fate: Qualitatively Distinct Conjugate Profile Versus Diethylstilbestrol

The effect of aromatic fluorine substitution on the metabolism of the bibenzyl scaffold was directly compared between bifluranol and diethylstilbestrol [1]. In a separate detailed metabolic disposition study across three species (rat, dog, and ferret), bifluranol administered orally at 50–200 μg/kg was well absorbed but blood concentrations remained low due to rapid hepatic uptake and biliary excretion. The compound was excreted primarily in feces as six different conjugates. Notably, a glucuronide-phosphate diconjugate was found exclusively in ferret and dog bile but not in rat bile, while a glucuronide-sulfate diconjugate was identified in all three species [2]. This qualitatively distinct and species-dependent conjugate pattern, driven by the fluorine substituents, represents a meaningful differentiation from the metabolic profile of non-fluorinated stilbestrols such as DES.

fluorine substitution metabolism drug metabolism biliary excretion conjugate profiling species differences

Lack of Direct Androgen Receptor Binding: Mechanistic Differentiation from Classical Antiandrogens Such as Flutamide and Bicalutamide

Despite being widely classified as an antiandrogen, bifluranol does not significantly bind to the androgen receptor or directly antagonize androgen action. Its functional antiandrogen effects are exerted through estrogen receptor binding in the pituitary, leading to suppressed LH secretion and consequently reduced gonadal androgen production [1]. This mechanism is fundamentally different from that of direct androgen receptor antagonists such as flutamide (AR Ki: 55 nM) , bicalutamide, or enzalutamide, which compete with androgens at the receptor level. Evidence Item 4 above (castrated rat model) confirms this mechanistic distinction: bifluranol does not antagonize androgen-induced stimulation of the prostate in castrated rats, whereas a direct AR antagonist would be expected to do so [2].

androgen receptor mechanism of action antiandrogen classification estrogen receptor antigonadotropic

Optimal Research and Industrial Application Scenarios for 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol Based on Quantitative Differentiation Evidence


Reference Compound for Dissociating Anti-Prostatic Efficacy from Estrogenic Side Effects in Benign Prostatic Hyperplasia Models

Bifluranol is optimally deployed as a reference standard in rodent BPH models where the research objective is to evaluate therapeutic efficacy independently of estrogenic toxicity. Its anti-prostatic activity comparable to DES, coupled with an approximately 8-fold lower oral estrogenic potency [1], enables researchers to establish a baseline for efficacy–toxicity dissociation that newer compounds can be benchmarked against. This scenario is particularly relevant for drug discovery programs seeking to improve upon the therapeutic index limitations of DES-class compounds.

Mechanistic Probe for LH-Selective Versus Pan-Gonadotropin Suppression in Hypothalamic-Pituitary-Gonadal Axis Studies

The unique ability of bifluranol to lower serum LH without affecting FSH levels—a profile directly contrasted with DES, which suppresses both gonadotropins [1]—makes this compound a valuable mechanistic probe for studies dissecting the differential regulation of LH and FSH secretion. Researchers investigating gonadotrope cell signaling, pulsatile GnRH feedback mechanisms, or the physiological consequences of selective LH withdrawal can use bifluranol as a pharmacological tool that cannot be functionally replaced by DES or other non-selective estrogenic compounds.

Spermatogenesis-Sparing Antiandrogen Model in Male Reproductive Toxicology and Fertility Research

For studies requiring suppression of accessory sexual structures while preserving spermatogenic function—a combination that DES at equivalent anti-prostatic doses fails to achieve [1]—bifluranol serves as the compound of choice. This application scenario is directly relevant to contraceptive research, male reproductive toxicology, and studies of reversible androgen deprivation where testicular function must be maintained.

Cross-Species Metabolic Conjugate Profiling Using a Fluorinated Bibenzyl Probe with Known Species-Dependent Biotransformation

Bifluranol's well-characterized metabolic profile—featuring six distinct biliary conjugates with documented species-specific patterns (glucuronide-phosphate in ferret and dog only; glucuronide-sulfate in all three tested species) [2]—makes it a suitable probe compound for comparative drug metabolism studies across preclinical species. The fluorine atoms provide analytical handles for ¹⁹F NMR or fluorine-specific detection methods, and the established metabolic map enables researchers to use bifluranol as a reference standard when evaluating the metabolic fate of novel fluorinated bibenzyl or stilbenoid candidates.

Quote Request

Request a Quote for 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.